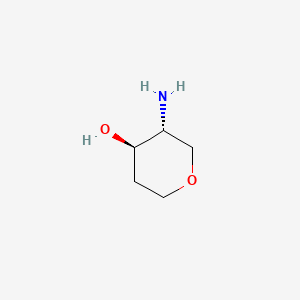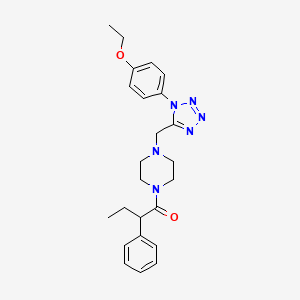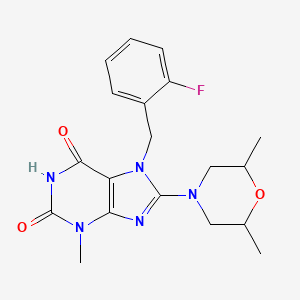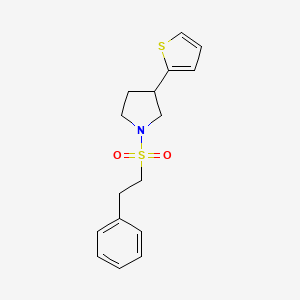![molecular formula C14H18N2O2S B2873352 7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione CAS No. 1226107-10-3](/img/structure/B2873352.png)
7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzothienopyrimidines, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical activities, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit pharmacological properties that make them suitable for treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the development of advanced materials and chemical products. Its unique properties may contribute to the creation of innovative solutions for industrial challenges.
Mechanism of Action
The mechanism by which 7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding its mechanism of action is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
7-tert-Butyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness: . Its tert-butyl group contributes to its unique reactivity and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
7-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-14(2,3)7-4-5-8-9(6-7)19-12-10(8)11(17)15-13(18)16-12/h7H,4-6H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMZJQSMGBBQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide](/img/structure/B2873269.png)





![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2873278.png)
![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)
![N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2873281.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873284.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2873287.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)
